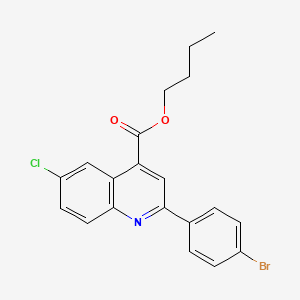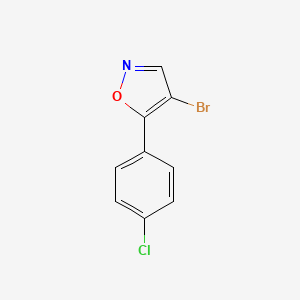
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with phenyl, isopropylphenyl, and methyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl with 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isopropylphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinoline compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, its phenyl and isopropylphenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-8-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H25NO3 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
phenacyl 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-18(2)20-10-12-21(13-11-20)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-17-27(30)22-7-5-4-6-8-22/h4-16,18H,17H2,1-3H3 |
Clave InChI |
BQPQEGUCYBKFTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)


![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)
![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
